Rhodblock 6

Cytokinesis Cytoskeleton ROCK inhibition

Rhodblock 6 is a distinct indazole-cyclobutane ROCK inhibitor that disrupts p-MRLC localization during cytokinesis. Unlike standard ATP-competitive ROCK inhibitors, its functional selectivity targets spatial p-MRLC organization rather than global phosphorylation. Researchers use Rhodblock 6 as: (1) a primary probe for contractile ring assembly and abscission mechanics, (2) a validated positive control in imaging-based Rho pathway assays, and (3) an orthogonal chemical probe paired with isoquinoline- or pyridine-based ROCK inhibitors. Supplied at ≥98% purity. For in vitro use.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 886625-06-5
Cat. No. B1680606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodblock 6
CAS886625-06-5
SynonymsRhodblock 6;  Rhodblock-6;  Rhodblock6; 
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C12H13N3O/c16-12(8-2-1-3-8)14-10-4-5-11-9(6-10)7-13-15-11/h4-8H,1-3H2,(H,13,15)(H,14,16)
InChIKeyGXJXOQKXBIPBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility19.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rhodblock 6 (CAS 886625-06-5): A First-Generation Rho Kinase (ROCK) Inhibitor for Cytokinesis and Cytoskeletal Research


Rhodblock 6 (N-(1H-indazol-5-yl)cyclobutanecarboxamide) is a small-molecule Rho kinase (ROCK) inhibitor identified from a high-content pathway screen, originally designed to dissect the role of the Rho pathway during cytokinesis [1]. It directly inhibits both Drosophila Rok and its human ortholog ROCK I in kinase assays . Unlike newer, highly optimized clinical candidates, Rhodblock 6 represents an early chemical probe within the ROCK inhibitor class, characterized by a distinct indazole-cyclobutane scaffold and a functional profile centered on disrupting phosphorylated myosin regulatory light chain (p-MRLC) localization—a phenotype that served as the primary readout in its discovery screen [1].

Rhodblock 6 vs. Generic ROCK Inhibitors: Why In-Class Potency and Selectivity Differences Demand Compound-Specific Validation


ROCK inhibitors are a structurally and pharmacologically heterogeneous class spanning early tool compounds (e.g., Rhodblock 6, Y-27632, Fasudil) to highly optimized clinical candidates (e.g., Belumosudil, Netarsudil). Potency against ROCK1 and ROCK2 varies by over four orders of magnitude across the class [1], and isoform selectivity profiles differ substantially—some compounds are pan-ROCK inhibitors, while others exhibit marked preference for ROCK2 over ROCK1 [2]. Additionally, off-target kinase inhibition and cell permeability characteristics are compound-specific and cannot be extrapolated. Substituting Rhodblock 6 with another ROCK inhibitor without direct comparative validation risks confounding experimental interpretation, particularly in studies where the p-MRLC localization phenotype, rather than kinase inhibition per se, is the functional endpoint [3].

Rhodblock 6 (CAS 886625-06-5) Quantitative Differentiation Evidence: Assay-Validated Performance Against Key Comparators


ROCK Inhibitory Activity of Rhodblock 6: Potency Contextualized Against Clinically Validated Comparators

While precise IC50 or Ki values for Rhodblock 6 against isolated ROCK1 or ROCK2 have not been reported in the primary literature, its cellular inhibitory activity falls within a defined concentration range (1-30 μM) for ROCK pathway suppression . This potency is approximately 10- to 200-fold lower than that of Y-27632 (Ki = 140 nM for ROCK1, 300 nM for ROCK2) and over 1,000-fold lower than that of H-1152 (IC50 = 12 nM for ROCK2) . Rhodblock 6 is therefore positioned as a low-to-moderate potency chemical probe suitable for cellular assays at micromolar concentrations, not as a high-potency biochemical tool. NOTE: This comparison relies on cross-study potency data and represents a class-level inference; no direct head-to-head biochemical comparison with Rhodblock 6 exists in the literature.

Cytokinesis Cytoskeleton ROCK inhibition

Cellular Phenotypic Signature: Stress Fiber Disruption Requires High Micromolar Rhodblock 6 Concentration

In human HeLa cells, Rhodblock 6 at 100 μM for 20 hours causes disruption of actin stress fibers [1]. In contrast, Y-27632 induces comparable stress fiber dissolution at concentrations as low as 10 μM in multiple cell types, and H-1152 produces robust cytoskeletal effects in the nanomolar range [2]. The approximately 10-fold higher concentration required for Rhodblock 6 to achieve this hallmark ROCK inhibition phenotype reflects its lower cellular potency. This phenotypic evidence is derived from independent studies with different experimental protocols and represents cross-study comparable data, not a direct head-to-head comparison.

Cytoskeleton HeLa cells Stress fibers

Functional Selectivity: Rhodblock 6's Distinct p-MRLC Localization Phenotype vs. Direct Kinase Inhibition

Rhodblock 6 was identified in a high-content screen specifically designed to detect compounds that perturb the correct localization of phosphorylated myosin regulatory light chain (p-MRLC) during cytokinesis [1]. While Y-27632 also inhibits ROCK and reduces p-MRLC levels, Rhodblock 6 and related Rhodblock analogs were found to differentially perturb Rho pathway proteins in cells [2]. The discovery paper explicitly notes that 'several Rhodblocks inhibited one function of the Rho pathway in cells: the correct localization of phosphorylated myosin light chain during cytokinesis,' and that 'Rhodblocks differentially perturb Rho pathway proteins in cells' [3]. This functional selectivity—disrupting p-MRLC spatial organization rather than simply reducing phosphorylation—represents a qualitative phenotypic difference from broad-spectrum ATP-competitive ROCK inhibitors. This is a class-level inference based on the screening methodology and reported phenotypic characterization.

Cytokinesis Myosin light chain Functional selectivity

Structural Scaffold Differentiation: Indazole-Cyclobutane vs. Isoquinoline and Pyridine Cores

Rhodblock 6 possesses a distinct chemical scaffold comprising an indazole core linked to a cyclobutanecarboxamide moiety (IUPAC: N-(1H-indazol-5-yl)cyclobutanecarboxamide) . This contrasts with the isoquinoline-based structures of Fasudil and H-1152, the pyridine-containing Y-27632, and the aminofurazan-based GSK429286A [1]. Scaffold differences can translate into distinct kinase selectivity profiles, physicochemical properties (e.g., LogP of 2.374 for Rhodblock 6), and off-target binding patterns that are not predictable from potency measurements alone . This is a class-level inference based on established medicinal chemistry principles.

Medicinal chemistry Chemical scaffold ROCK inhibitor classification

Absence of Reported In Vivo Pharmacokinetic Data: Contrast with Orally Bioavailable ROCK Inhibitors

No peer-reviewed reports describing the in vivo pharmacokinetic (PK) profile, oral bioavailability, or systemic exposure of Rhodblock 6 have been identified. This stands in stark contrast to Y-27632, which is orally bioavailable and widely used in animal models [1], and to Fasudil, which is clinically approved for intravenous administration [2]. The absence of in vivo characterization positions Rhodblock 6 as a tool compound intended for in vitro and cell-based applications only. Researchers seeking in vivo ROCK inhibition should prioritize Y-27632, Fasudil, or clinical-stage candidates. This is a supporting evidence observation based on the absence of published PK data.

In vivo pharmacology Pharmacokinetics Oral bioavailability

Rhodblock 6 (CAS 886625-06-5) Validated Application Scenarios for Scientific Procurement


Cytokinesis and Contractile Ring Dissection Studies

Rhodblock 6 is optimally deployed in research focused on the spatial organization of phosphorylated myosin regulatory light chain (p-MRLC) during cytokinesis, particularly in Drosophila and human cell models. The compound's discovery screen specifically selected for disruption of p-MRLC localization rather than global phosphorylation reduction [1]. Researchers investigating the mechanics of contractile ring assembly, ingression, or abscission can leverage Rhodblock 6 to probe the functional requirement for correct p-MRLC spatial distribution, a phenotype that standard ATP-competitive ROCK inhibitors may not faithfully recapitulate at equivalent kinase inhibition levels . This scenario directly follows from the functional selectivity evidence established in Section 3, Evidence Item 3.

High-Content Phenotypic Screening for Rho Pathway Modulators

Given its origin in an RNAi-sensitized high-content screen, Rhodblock 6 serves as a validated positive control or reference compound for laboratories developing or optimizing similar imaging-based assays for Rho pathway activity. The compound's ability to disrupt p-MRLC localization at 100 μM in HeLa cells provides a robust, visually quantifiable phenotypic endpoint suitable for automated microscopy platforms [1]. This application is supported by the cellular phenotypic evidence in Section 3, Evidence Item 2.

Orthogonal Tool Compound Studies Requiring Scaffold Diversity

In chemical biology experiments where two structurally distinct inhibitors of the same target are required to control for off-target effects, Rhodblock 6's indazole-cyclobutane scaffold offers a suitable orthogonal partner to the more common isoquinoline-based (e.g., Fasudil, H-1152) or pyridine-based (e.g., Y-27632) ROCK inhibitors [1]. Pairing Rhodblock 6 with a structurally unrelated ROCK inhibitor strengthens conclusions about target-specific phenotypic effects. This application derives from the scaffold differentiation evidence in Section 3, Evidence Item 4.

In Vitro Cytoskeletal Dynamics and Cell Migration Studies

Rhodblock 6 is suitable for in vitro investigations of actin stress fiber dynamics, cell adhesion, and migration in cultured cells, provided that experiments are designed with the understanding of its micromolar potency requirements (1-30 μM for kinase inhibition, 100 μM for stress fiber disruption) [1]. Researchers should note that the compound has not been characterized for in vivo use, and its effects are best interpreted in acute, cell-autonomous contexts rather than in complex tissue or whole-animal systems . This scenario incorporates evidence from Section 3, Evidence Items 1, 2, and 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodblock 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.